4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-propylbenzenesulfonamide
Overview
Description
4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.13002836 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-N-propylbenzenesulfonamide are rare earth elements (REEs) . These elements are globally acknowledged as essential components in the realm of clean energy technologies .
Mode of Action
The compound interacts with its targets through a process known as adsorption . The introduction of the compound, also referred to as the extractant, notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr . Spectroscopic analyses have highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .
Biochemical Pathways
The compound affects the adsorption properties of natural sodium alginate polymers . The pristine sodium alginate gel (SAG) demonstrated adsorption capacities of 222.4, 202.6, 199.1, and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness is influenced by theratio at which it is infused with the sodium alginate gel .
Result of Action
The result of the compound’s action is the adsorption of REEs . The compound’s introduction notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr . This suggests that the compound could be used to selectively adsorb REEs, which are essential components in the realm of clean energy technologies .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . Across all synthesized gels, an optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, the most efficient recovery of REE 3+ was observed with 0.1 M HCl/CaCl2 .
Properties
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-propylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-9-16-22(19,20)14-7-5-13(6-8-14)21-12-15(18)17-10-3-4-11-17/h5-8,16H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMRQMMVGUXLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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